![molecular formula C15H22FN3O2 B2666192 tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate CAS No. 1023298-69-2](/img/structure/B2666192.png)
tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the formula C15H22FN3O2 . It is a derivative of N-Boc piperazine . The compound is used in research and has a molecular weight of 295.35 .
Synthesis Analysis
The compound can be synthesized using a modified Bruylants approach . A solution of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester in EtOH was hydrogenated in the presence of 10% Pd/C .Molecular Structure Analysis
The molecule of the compound is linear in shape . The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .Chemical Reactions Analysis
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2C19 and CYP2D6 inhibitor . The compound has a lipophilicity Log Po/w (iLOGP) of 2.78 .Scientific Research Applications
Development of PROTACs
This compound has been used in the development of PROteolysis TArgeting Chimeras (PROTACs), a novel approach to knock down MLKL through chemical means . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis and has therefore emerged as an attractive drug target .
Synthesis of Other Compounds
“tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate” can be used as a starting material or intermediate in the synthesis of other compounds . For example, it can be converted to 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylate through a series of reactions .
Opioid Crisis Research
This compound is structurally similar to “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate”, which is one of the precursors of Fentanyl . Fentanyl is one of the major contributing drugs to the opioid crisis in North America . Therefore, studying this compound could potentially contribute to the understanding and mitigation of the opioid crisis.
Material Science Research
Given its unique structure, “tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate” could potentially be used in material science research . However, more specific applications within this field would require further investigation.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRBYEVOWKHQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate |
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